3-Methoxypentane

Description

BenchChem offers high-quality 3-Methoxypentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxypentane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxypentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRFEDVNTJTKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190299 | |

| Record name | 3-Methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36839-67-5 | |

| Record name | 3-Methoxypentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036839675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

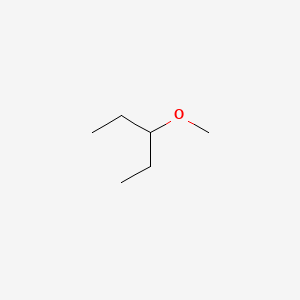

3-Methoxypentane (C6H14O) is a dialkyl ether characterized by a pentane (B18724) backbone with a methoxy (B1213986) group at the third carbon position. This document provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and spectral characterization. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals in drug development and other chemical sciences, offering a consolidated reference for laboratory applications and theoretical understanding.

Chemical Structure and Identification

3-Methoxypentane is a simple ether with the IUPAC name 3-methoxypentane. Structurally, it consists of a central oxygen atom bonded to a methyl group and a pentan-3-yl group. The molecule does not possess a chiral center.

The structural and identifying information for 3-methoxypentane is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3-methoxypentane[1] |

| Synonyms | 1-Ethylpropyl methyl ether, 3-methoxy pentane |

| CAS Number | 36839-67-5[1][2] |

| Molecular Formula | C6H14O[1][2] |

| SMILES | CCC(CC)OC |

| InChI | InChI=1S/C6H14O/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3[1] |

| InChIKey | CQRFEDVNTJTKFU-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 3-methoxypentane are crucial for its application as a solvent, reagent, or in other chemical processes. These properties are largely dictated by its molecular weight, the presence of the ether linkage, and the size of the alkyl groups. A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Weight | 102.17 g/mol [1] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~91.5 °C (estimated) |

| Density | ~0.749 g/cm³ (estimated) |

| Solubility | Soluble in many organic solvents; insoluble in water. |

| XLogP3-AA | 1.9[1] |

| Topological Polar Surface Area | 9.2 Ų[1] |

| Rotatable Bond Count | 3 |

| Complexity | 31.2[1] |

| Heavy Atom Count | 7 |

Reactivity and Stability

3-Methoxypentane exhibits the typical reactivity of a dialkyl ether. The ether linkage is relatively stable and unreactive towards many reagents, which contributes to its utility as a solvent. However, it can undergo cleavage under harsh conditions, such as with strong acids (e.g., HBr, HI). The presence of hydrogen atoms on the carbons alpha to the ether oxygen makes it susceptible to autoxidation, forming hydroperoxides upon prolonged exposure to air and light. Therefore, it should be stored in airtight containers, protected from light.

Experimental Protocols

Synthesis of 3-Methoxypentane via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[3][4][5] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] For the synthesis of 3-methoxypentane, there are two possible routes: the reaction of sodium methoxide (B1231860) with 3-bromopentane, or the reaction of sodium 3-pentoxide with a methyl halide. The latter is generally preferred to minimize the competing elimination reaction that can occur with secondary halides.

Protocol:

-

Preparation of Sodium 3-pentoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of anhydrous diethyl ether. To this, add 2.4 g (0.1 mol) of sodium hydride (60% dispersion in mineral oil). While stirring under a nitrogen atmosphere, slowly add a solution of 8.8 g (0.1 mol) of 3-pentanol (B84944) in 50 mL of anhydrous diethyl ether from the dropping funnel. The reaction mixture will be stirred at room temperature until the evolution of hydrogen gas ceases (approximately 1-2 hours).

-

Ether Synthesis: To the freshly prepared solution of sodium 3-pentoxide, add 14.2 g (0.1 mol) of methyl iodide dropwise via the dropping funnel. The reaction mixture is then heated to reflux for 6-8 hours.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of 50 mL of water. The organic layer is separated, and the aqueous layer is extracted with two 30 mL portions of diethyl ether. The combined organic extracts are washed with 50 mL of brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation. The crude 3-methoxypentane is then purified by fractional distillation to yield the final product.

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxypentane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxypentane (CAS No: 36839-67-5). The document details key quantitative data, presents standardized experimental protocols for their determination, and offers a logical workflow for the physical characterization of similar chemical entities. This guide is intended to serve as a practical resource for laboratory and research professionals engaged in chemical synthesis, analysis, and formulation.

Core Physical Properties of 3-Methoxypentane

3-Methoxypentane is a colorless organic compound with the chemical formula C₆H₁₄O.[1] It is classified as an ether and is characterized by its moderate volatility and a light, ethereal aroma.[1] Its solubility profile, being soluble in many organic solvents but insoluble in water, makes it a relevant component in various chemical processes.[1]

Quantitative Data Summary

The key physical properties of 3-Methoxypentane are summarized in the table below for quick reference and comparison.

| Physical Property | Value | Units |

| Molecular Formula | C₆H₁₄O | - |

| Molecular Weight | 102.17 | g/mol |

| Boiling Point (estimated) | 91.54 | °C |

| Melting Point (estimated) | -105.78 | °C |

| Density | 0.7490 | g/cm³ |

| Refractive Index | 1.3790 | - |

| Solubility in Water | Insoluble | - |

| Solubility in Organic Solvents | Soluble | - |

[Data sourced from references 1, 3, 4, 5, 6]

Experimental Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the experimental determination of the key physical properties of a liquid organic compound such as 3-Methoxypentane.

Caption: Workflow for Experimental Determination of Physical Properties.

Experimental Protocols

The following sections detail the standard methodologies for determining the principal physical properties of 3-Methoxypentane.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] The capillary method is a common micro-scale technique for this determination.

Apparatus:

-

Thiele tube or a melting point apparatus (e.g., MelTemp)[3][4]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or heating block)

-

Liquid for heating bath (e.g., paraffin (B1166041) oil)[5]

Procedure:

-

A small amount (a few milliliters) of 3-Methoxypentane is placed into the small test tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a heating bath (Thiele tube or similar apparatus), ensuring the liquid level is above that of the sample.[3]

-

The bath is heated gently and evenly.[3]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the sample will equal the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.[3][5]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[3]

Determination of Melting Point

Given that 3-Methoxypentane has an estimated melting point of -105.78°C, standard capillary melting point apparatus are not suitable. This determination would require specialized low-temperature equipment, such as a cryostat or a differential scanning calorimeter (DSC). The general principle of the capillary method for solids is described for completeness.

Apparatus:

Procedure (for solids):

-

A small amount of the finely powdered, dry solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.[8]

-

The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

The sample is heated at a controlled rate.[9]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6] For a pure substance, this range is typically narrow (0.5-1.0°C).[6]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.[10] A pycnometer, a glass flask with a precise and known volume, is commonly used for accurate density measurements of liquids.[10][11]

Apparatus:

-

Pycnometer (with a calibrated volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Temperature-controlled water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with 3-Methoxypentane, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., at 20°C or 25°C).

-

The pycnometer is removed, dried, and weighed again.

-

The mass of the 3-Methoxypentane is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11][12]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light bends as it passes through a substance and is a characteristic property.[13] The Abbe refractometer is the standard instrument for this measurement.[14]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium D line, 589 nm)[14]

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[13]

-

The prisms of the refractometer are cleaned and dried carefully.

-

Using a clean dropper, 2-3 drops of 3-Methoxypentane are placed onto the surface of the measuring prism.[13]

-

The illuminating prism is closed and locked into place.[15]

-

The instrument's light source is turned on and positioned for optimal illumination.

-

While looking through the eyepiece, the measurement knob is adjusted until the boundary line between the light and dark regions is visible.[16]

-

The color compensation knob is adjusted to eliminate any color fringe at the boundary, making the line sharp and clear.[15]

-

The measurement knob is then used to center the sharp boundary line exactly on the crosshairs of the eyepiece.[15]

-

The refractive index value is read directly from the instrument's scale. The temperature of the measurement should also be recorded, as refractive index is temperature-dependent.[17]

Determination of Solubility

Solubility is assessed qualitatively by observing the behavior of the solute in a given solvent. The "like dissolves like" principle is a key predictor, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[18]

Apparatus:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Solubility in Water: Add approximately 0.5 mL of 3-Methoxypentane to a test tube containing 2-3 mL of deionized water. Stopper the tube and shake vigorously for 10-20 seconds.[19] Allow the mixture to stand and observe. If two distinct layers form, the substance is immiscible and therefore insoluble.[19] If a single, clear homogeneous phase results, it is soluble.

-

Solubility in Organic Solvents: Repeat the procedure using various organic solvents (e.g., ethanol, diethyl ether, hexane). Place 0.5 mL of 3-Methoxypentane in a test tube and add the selected solvent in small portions, shaking after each addition. Observe for the formation of a single homogeneous phase (soluble) or the persistence of separate phases (insoluble).[20] Given its ether structure, 3-Methoxypentane is expected to be miscible with common non-polar and moderately polar organic solvents.

References

- 1. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. phillysim.org [phillysim.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. calnesis.com [calnesis.com]

- 11. mt.com [mt.com]

- 12. matestlabs.com [matestlabs.com]

- 13. hinotek.com [hinotek.com]

- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 15. youtube.com [youtube.com]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. chem.ws [chem.ws]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 3-Methoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methoxypentane (CAS: 36839-67-5), a simple aliphatic ether. The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption bands, and experimental Mass Spectrometry (MS) fragmentation patterns. Furthermore, standardized experimental protocols for each spectroscopic technique are provided to ensure reproducibility and accuracy in data acquisition.

Data Presentation

The spectroscopic data for 3-Methoxypentane is summarized in the following tables for ease of reference and comparison.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following ¹H NMR data is predicted using advanced computational algorithms and has not been experimentally verified. Predicted spectra are a valuable tool for spectral interpretation but may differ from experimental results.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Methoxypentane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.25 | Singlet (s) | 3H |

| -OCH- | 3.15 | Quintet (quin) | 1H |

| -CH₂- | 1.50 | Sextet (sxt) | 4H |

| -CH₃ | 0.88 | Triplet (t) | 6H |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following ¹³C NMR data is predicted using advanced computational algorithms and has not been experimentally verified. Predicted spectra are a valuable tool for spectral interpretation but may differ from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methoxypentane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH- | 82.5 |

| -OCH₃ | 56.0 |

| -CH₂- | 26.5 |

| -CH₃ | 9.8 |

Infrared (IR) Spectroscopy Data

The following table lists the characteristic infrared absorption bands expected for an aliphatic ether like 3-Methoxypentane.[1][2][3][4][5]

Table 3: Characteristic IR Absorption Bands for 3-Methoxypentane

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2960-2850 | Strong | C-H Stretch | Alkane |

| 1470-1450 | Medium | C-H Bend | Alkane |

| 1385-1375 | Medium | C-H Bend | Alkane |

| 1150-1085 | Strong | C-O Stretch | Ether |

Mass Spectrometry (MS) Data

The following data is derived from the electron ionization (EI) mass spectrum of 3-Methoxypentane provided by the NIST Mass Spectrometry Data Center.[2]

Table 4: Key Fragments in the Mass Spectrum of 3-Methoxypentane

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 102 | ~5 | [C₆H₁₄O]⁺˙ (Molecular Ion) |

| 73 | 100 | [C₄H₉O]⁺ |

| 57 | ~40 | [C₄H₉]⁺ |

| 45 | ~85 | [C₂H₅O]⁺ |

| 29 | ~50 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like 3-Methoxypentane. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-Methoxypentane.

Methodology:

-

Sample Preparation: Dissolve approximately 5-20 mg of 3-Methoxypentane in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain a reference.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize the resolution.

-

-

¹H NMR Acquisition:

-

Select a standard one-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Select a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform baseline correction.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Methoxypentane.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid 3-Methoxypentane directly onto the crystal.

-

-

Instrument Setup:

-

Run a background scan with the clean, empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Methoxypentane.

Methodology:

-

Sample Introduction:

-

For a volatile liquid like 3-Methoxypentane, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

-

Identify the molecular ion peak and the major fragment peaks.

-

Visualization of Spectroscopic Logic and Fragmentation

The following diagrams, generated using the DOT language, illustrate key logical relationships in the spectroscopic analysis of 3-Methoxypentane.

Caption: Workflow for the spectroscopic analysis of 3-Methoxypentane.

Caption: Proposed fragmentation pathway for 3-Methoxypentane in EI-MS.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 3-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methoxypentane, a valuable ether in organic synthesis. The document details the theoretical and practical aspects of its preparation, with a focus on the Williamson ether synthesis and alkoxymercuration-demercuration reactions. This guide includes detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations to aid researchers in the efficient and effective synthesis of 3-methoxypentane.

Introduction

3-Methoxypentane (C₆H₁₄O) is an organic compound classified as an ether.[1][2][3] Its structure features a methoxy (B1213986) group attached to the third carbon of a pentane (B18724) chain.[1][2][3] This compound serves as an important intermediate and solvent in various organic syntheses.[3] Understanding its synthesis is crucial for its application in research and development, including in the pharmaceutical and agrochemical industries. This guide will explore the most effective and commonly employed methods for the preparation of 3-methoxypentane.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methoxypentane is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol [1] |

| CAS Number | 36839-67-5[1] |

| Boiling Point | 92 °C (Predicted) |

| Density | 0.755 g/cm³ (Predicted) |

| Refractive Index | 1.382 (Predicted) |

Synthesis Pathways

There are two primary and highly effective methods for the synthesis of 3-methoxypentane: the Williamson ether synthesis and the alkoxymercuration-demercuration of an alkene.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[4] It proceeds via an S(_N)2 reaction between an alkoxide ion and a primary alkyl halide.[4] For the synthesis of 3-methoxypentane, there are two possible combinations of reactants:

-

Route A: Sodium methoxide (B1231860) with 3-bromopentane (B47287).

-

Route B: Sodium 3-pentoxide with a methyl halide (e.g., methyl iodide).

Due to the S(_N)2 mechanism's sensitivity to steric hindrance, Route B is the preferred pathway.[5] The use of a secondary halide like 3-bromopentane (Route A) would likely lead to a significant amount of elimination by-product (pentenes).[5] Therefore, the reaction of sodium 3-pentoxide with a methyl halide is the most efficient Williamson synthesis approach.

Reaction Scheme:

Alkoxymercuration-Demercuration

An alternative route to 3-methoxypentane is the alkoxymercuration-demercuration of a suitable alkene.[6] In this two-step process, an alkene is treated with a mercury salt in an alcohol solvent, followed by reduction.[6][7] To synthesize 3-methoxypentane, the starting alkene would be pent-2-ene, and the alcohol would be methanol. This reaction follows Markovnikov's rule, where the methoxy group adds to the more substituted carbon of the double bond, yielding the desired product without carbocation rearrangement.[6][7]

Reaction Scheme:

Experimental Protocols

Williamson Ether Synthesis of 3-Methoxypentane

This protocol is based on established procedures for Williamson ether synthesis.

Materials:

-

3-Pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Alkoxide Formation:

-

To a dry, three-necked round-bottom flask under an inert atmosphere, add 3-pentanol (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

-

Ether Formation:

-

Cool the resulting sodium 3-pentoxide solution back to 0 °C.

-

Add methyl iodide (1.2 eq) dropwise via an addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 3-methoxypentane by fractional distillation.

-

Alkoxymercuration-Demercuration of Pent-2-ene

This protocol is based on general procedures for alkoxymercuration-demercuration.

Materials:

-

Pent-2-ene

-

Methanol (CH₃OH)

-

Mercuric acetate (Hg(OAc)₂)

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Alkoxymercuration:

-

In a round-bottom flask, dissolve mercuric acetate (1.0 eq) in methanol.

-

Add pent-2-ene (1.0 eq) to the solution and stir at room temperature for 1-2 hours, or until the reaction is complete (indicated by the disappearance of the alkene spot on TLC).

-

-

Demercuration:

-

To the reaction mixture, add an equal volume of 3 M NaOH.

-

Cool the mixture in an ice bath and slowly add a solution of sodium borohydride (0.5 eq) in 3 M NaOH.

-

Stir the mixture for 1-2 hours at room temperature. A black precipitate of mercury metal will form.

-

-

Work-up and Purification:

-

Decant the supernatant liquid from the mercury precipitate.

-

Transfer the liquid to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude 3-methoxypentane by fractional distillation.

-

Data Presentation

Expected Yield and Purity

| Synthesis Pathway | Typical Yield | Purity | Notes |

| Williamson Ether Synthesis | 60-80% | >95% after distillation | Yield is dependent on the complete formation of the alkoxide and efficient S(_N)2 reaction. |

| Alkoxymercuration-Demercuration | 70-90% | >95% after distillation | Generally provides high yields with excellent regioselectivity. |

Spectroscopic Data for 3-Methoxypentane

| Spectroscopic Technique | Key Data |

| ¹³C NMR | Expected peaks around: 10.0 ppm (CH₃), 28.0 ppm (CH₂), 56.0 ppm (OCH₃), 82.0 ppm (CH-O). |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 102.1. Key fragments at m/z = 87, 73, 59, 45. |

| Infrared (IR) Spectroscopy | C-O stretch around 1100 cm⁻¹, C-H stretches around 2850-2950 cm⁻¹. |

Conclusion

This technical guide has detailed two robust and effective pathways for the synthesis of 3-methoxypentane. The Williamson ether synthesis, particularly utilizing sodium 3-pentoxide and a methyl halide, offers a reliable and well-understood method. The alkoxymercuration-demercuration of pent-2-ene provides a high-yield alternative with excellent control of regiochemistry. The provided experimental protocols, along with the summarized quantitative and spectroscopic data, should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful execution of these procedures will enable the efficient production of high-purity 3-methoxypentane for a variety of applications.

References

- 1. 3-Methoxypentane | C6H14O | CID 37545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. Alkoxymercuration Mechanism: Steps, Reaction, and Markovnikov’s Rule [allen.in]

An In-depth Technical Guide to 3-Methoxypentane

This document provides a comprehensive overview of the chemical properties, characterization, and data analysis workflow for 3-Methoxypentane, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

3-Methoxypentane is an organic compound classified as an ether.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H14O | [1][2][3][4][5] |

| Molecular Weight | 102.17 g/mol | [2][3][6] |

| Monoisotopic Mass | 102.104465066 Da | [1][2][3] |

| IUPAC Name | 3-methoxypentane | [3] |

| CAS Number | 36839-67-5 | [2][3][4][5] |

Experimental Protocol: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol details a standard method for the verification of the purity and identity of a 3-Methoxypentane sample.

Objective: To qualitatively identify 3-Methoxypentane and quantitatively determine its purity.

Materials and Equipment:

-

3-Methoxypentane sample

-

High-purity helium (carrier gas)

-

Methanol (solvent, HPLC grade)

-

Gas chromatograph equipped with a mass spectrometer detector (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Autosampler vials and syringes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of 3-Methoxypentane in methanol. Vortex to ensure homogeneity.

-

GC-MS Instrument Setup:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min. Hold at 200°C for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Set the transfer line to 280°C. Operate in electron ionization (EI) mode at 70 eV. Scan range from m/z 35 to 200.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire data throughout the GC run time.

-

Data Analysis:

-

Identify the peak corresponding to 3-Methoxypentane based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library).

-

Calculate purity by integrating the peak area of 3-Methoxypentane and expressing it as a percentage of the total integrated peak area.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

Caption: Workflow for chemical analysis of 3-Methoxypentane.

Caption: Relationship between molecular data and applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Methoxypentane, a key organic ether. The document details its physical properties, outlines standardized experimental protocols for their determination, and explores the underlying structure-property relationships that govern these characteristics.

Physicochemical Data of 3-Methoxypentane

3-Methoxypentane (C₆H₁₄O) is a colorless liquid with a molecular weight of 102.17 g/mol .[1][2] Its key physical properties are summarized in the table below. These values are critical for its application as a solvent, reaction medium, or intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1]

| Property | Value | Source |

| IUPAC Name | 3-Methoxypentane | [2] |

| CAS Number | 36839-67-5 | [1][3] |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [1][2] |

| Boiling Point | 91.54°C (estimated) | [1][3][4] |

| Melting Point | -105.78°C (estimated) | [1][3][4] |

| Density | 0.7490 g/cm³ | [1][3][4] |

| Refractive Index | 1.3790 | [1][3][4] |

Structure-Property Relationships

The boiling and melting points of ethers like 3-Methoxypentane are directly influenced by their molecular structure and the resulting intermolecular forces.

Boiling Point: The boiling point of a substance is a measure of the energy required to overcome the attractive forces between its molecules in the liquid state.[5] For ethers, these forces are primarily:

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractions that increase with the size and surface area of the molecule.[5][6]

-

Dipole-Dipole Interactions: The C-O-C bond in an ether is polar, creating a net dipole moment.[2][3] This results in weak electrostatic attractions between molecules.

Compared to alkanes of similar molecular mass, ethers have comparable boiling points because the dominant intermolecular forces in both are weak van der Waals forces.[3][7] However, ethers have significantly lower boiling points than isomeric alcohols. This is because alcohols can form strong intermolecular hydrogen bonds, which require much more energy to break, while ethers cannot act as hydrogen bond donors.[2][4][8]

Melting Point: The melting point is the temperature at which a substance transitions from a solid to a liquid. This process depends not only on the strength of intermolecular forces but also on how efficiently the molecules can pack into a crystal lattice.[5] Factors influencing the melting point include:

-

Molecular Symmetry and Shape: More symmetrical and compact molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and higher melting points.[5][9]

-

Branching: Increased branching in a molecule generally disrupts the regularity of packing, which can lower the melting point compared to a linear isomer.[10]

The diagram below illustrates the logical relationships between molecular properties and the boiling point of an ether compared to an alkane and an alcohol of similar molecular weight.

Experimental Protocols for Determination

Accurate determination of boiling and melting points is essential for compound identification and purity assessment.[11][12] The following sections describe standard laboratory procedures.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or Mel-Temp apparatus

-

Thermometer (calibrated)

-

Small fusion tube (or test tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating block)

-

Liquid for heating bath (e.g., paraffin (B1166041) oil)

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of 3-Methoxypentane is placed into the fusion tube.[1][13]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the fusion tube.[1]

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the heating bath of a Thiele tube or inserted into an aluminum heating block.[1][13]

-

Heating: The apparatus is heated slowly and gently (approximately 1-2°C per minute) to ensure uniform temperature distribution.[14]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Recording Temperature: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[15]

The following diagram outlines the experimental workflow for this determination.

Melting Point Determination

As 3-Methoxypentane has a very low estimated melting point (-105.78°C), its determination requires a specialized low-temperature apparatus (cryostat) rather than a standard Mel-Temp or Thiele tube setup which are used for solids at or above room temperature. The general principle, however, remains the same.

Apparatus:

-

Low-temperature melting point apparatus or cryostat

-

Thermometer or thermocouple calibrated for low temperatures

-

Capillary tubes

Procedure:

-

Sample Freezing: The liquid 3-Methoxypentane is introduced into a capillary tube and then frozen to a solid state within the low-temperature apparatus.

-

Heating/Warming: The frozen sample is warmed very slowly (e.g., 1-2°C per minute) under controlled conditions.

-

Observation: The sample is observed continuously through a magnifying eyepiece.

-

Recording Melting Range: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last crystal of solid disappears is recorded as the final melting point.[16][17] For a pure substance, this melting range should be narrow (0.5-1.0°C).[11] A broad melting range typically indicates the presence of impurities.[11]

Conclusion

The boiling and melting points of 3-Methoxypentane are fundamental physical constants dictated by its molecular structure. The absence of hydrogen bonding capability results in a relatively low boiling point comparable to alkanes of similar size, while its specific molecular shape and symmetry influence its very low melting point. The standardized experimental protocols outlined provide a reliable framework for the empirical verification of these properties, which is crucial for quality control and the effective application of this compound in research and development.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Supplemental Topics [www2.chemistry.msu.edu]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. 14.8 Ethers | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. britannica.com [britannica.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. store.astm.org [store.astm.org]

- 13. byjus.com [byjus.com]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. scribd.com [scribd.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility Characteristics of 3-Methoxypentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of 3-methoxypentane, a key solvent and intermediate in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust qualitative assessment based on established chemical principles. Furthermore, it details comprehensive experimental protocols to enable researchers to determine precise solubility parameters in their own laboratory settings.

Introduction to 3-Methoxypentane

3-Methoxypentane (C₆H₁₄O) is an aliphatic ether characterized by a methoxy (B1213986) group attached to the third carbon of a pentane (B18724) chain.[1][2] Its molecular structure imparts properties that make it a versatile solvent, particularly its moderate volatility and stability in a variety of chemical reactions.[1] As with other ethers, 3-methoxypentane is generally soluble in a wide range of organic solvents but exhibits poor solubility in water.[1][3] This guide will delve into its solubility characteristics in common organic solvents, providing a foundational understanding for its application in research and development.

Qualitative Solubility of 3-Methoxypentane

Based on the principle of "like dissolves like," the solubility of 3-methoxypentane in various organic solvents can be predicted.[4][5][6] As a relatively non-polar ether, it is expected to be miscible with other non-polar and weakly polar solvents. Its solubility is likely to decrease in more polar solvents, particularly those with strong hydrogen-bonding networks.

Table 1: Qualitative Solubility of 3-Methoxypentane in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |

| Hexane | Non-polar alkane | Miscible | Both are non-polar hydrocarbons, leading to favorable van der Waals interactions.[7][8] |

| Toluene | Non-polar aromatic | Miscible | Similar non-polar characteristics and favorable dispersion forces. |

| Diethyl Ether | Weakly polar ether | Miscible | Both are ethers with similar polarities and intermolecular forces.[9][10] |

| Acetone | Polar aprotic ketone | Soluble/Miscible | Acetone's polarity is greater, but it can still effectively solvate the ether.[11] |

| Ethanol | Polar protic alcohol | Soluble | Ethanol's polarity and hydrogen bonding capabilities may lead to slightly reduced but still significant solubility.[12][13] |

| Methanol | Polar protic alcohol | Soluble | Methanol is more polar than ethanol, potentially leading to lower solubility compared to other organic solvents.[13] |

Experimental Protocols for Determining Solubility

To obtain quantitative solubility data, standardized experimental procedures are necessary. The following protocols are adapted for determining the solubility of a volatile organic compound like 3-methoxypentane in various organic solvents.

This method is suitable for determining the solubility of a liquid in a solvent where the solute is non-volatile enough to allow for solvent evaporation. Given the volatility of 3-methoxypentane, this method should be performed with care and in a controlled environment.

Materials:

-

3-Methoxypentane

-

Selected organic solvent (e.g., hexane, toluene, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-methoxypentane to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial.

-

Ensure there is a visible excess of the solute to confirm saturation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same temperature until the undissolved 3-methoxypentane phase separates completely. Centrifugation at a constant temperature can accelerate this process.

-

-

Sample Analysis:

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a micropipette.

-

Transfer the aliquot to a pre-weighed, clean, and dry vial.

-

Weigh the vial containing the aliquot to determine the mass of the solution.

-

-

Solvent Evaporation:

-

Place the vial in a fume hood at a controlled, gentle temperature or in a vacuum desiccator to evaporate the solvent. The low boiling point of 3-methoxypentane requires careful control to avoid its evaporation along with the solvent.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, weigh the vial containing the 3-methoxypentane residue.

-

The mass of the dissolved 3-methoxypentane is the final mass of the vial minus the initial mass of the empty vial.

-

Calculate the solubility in g/100 mL or other desired units.

-

This visual method is used to determine if two liquids are miscible in all proportions at a given temperature.[14]

Materials:

-

3-Methoxypentane

-

Selected organic solvent

-

Graduated cylinders or burettes

-

Sealed test tubes or vials

-

Vortex mixer or shaker

-

Thermostatically controlled water bath

Procedure:

-

Preparation of Mixtures:

-

Prepare a series of mixtures of 3-methoxypentane and the chosen solvent in sealed test tubes, varying the volume fractions from 10% to 90% in 10% increments. For example, for a total volume of 10 mL, prepare mixtures of 1 mL 3-methoxypentane and 9 mL solvent, 2 mL 3-methoxypentane and 8 mL solvent, and so on.

-

-

Equilibration:

-

Place the sealed test tubes in a thermostatically controlled water bath at the desired temperature.

-

Allow the mixtures to equilibrate to the set temperature.

-

-

Mixing and Observation:

-

Vigorously shake or vortex each test tube for a few minutes to ensure thorough mixing.

-

Allow the tubes to stand and visually inspect for phase separation.

-

-

Interpretation:

-

If all mixtures remain as a single, clear phase after standing, the two liquids are considered miscible at that temperature.

-

If any of the mixtures form two distinct layers, they are immiscible or partially miscible. The range of compositions that form two phases can be further investigated to determine the miscibility gap.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. 3-Methoxypentane | C6H14O | CID 37545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hexane - Wikipedia [en.wikipedia.org]

- 8. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Alcohols and Ethers [chemed.chem.purdue.edu]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. Solvent Miscibility Table [sigmaaldrich.com]

An In-depth Technical Guide to 3-Methoxypentane: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and precautionary measures for 3-Methoxypentane. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely in a laboratory setting.

Chemical and Physical Properties

3-Methoxypentane is a colorless liquid with a characteristic ether-like aroma.[1] It exhibits moderate volatility and is soluble in organic solvents but not in water.[1] Its chemical stability makes it a useful solvent and intermediate in various industrial and research applications, including the pharmaceutical and fragrance industries.[2][3]

Table 1: Physical and Chemical Properties of 3-Methoxypentane

| Property | Value | Source(s) |

| Molecular Formula | C6H14O | [4][5] |

| Molecular Weight | 102.17 g/mol | [2][6] |

| CAS Number | 36839-67-5 | [4][5][6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 91.54°C (estimate) | [1][7] |

| Melting Point | -105.78°C (estimate) | [1][7] |

| Density | 0.7490 g/cm³ | [1][7] |

| Refractive Index | 1.3790 | [1][7] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

Hazard Identification and GHS Classification

3-Methoxypentane is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure safe handling.

Table 2: GHS Hazard Classification for 3-Methoxypentane

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness. |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways. |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Hazard Relationship Diagram

Caption: Logical relationships of 3-Methoxypentane's hazards.

Handling and Storage Precautions

Proper handling and storage are critical to minimize the risks associated with 3-Methoxypentane.

3.1. Handling

-

Ventilation: Always handle 3-Methoxypentane in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition. Use non-sparking tools and explosion-proof equipment.

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary if there is a risk of splashing.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

3.2. Storage

-

Container: Keep the container tightly closed.

-

Location: Store in a cool, dry, dark, and well-ventilated place.

-

Incompatible Materials: Store away from strong oxidizing agents.

-

Peroxide Formation: Like other ethers, 3-Methoxypentane may form explosive peroxides upon exposure to air and light. It is advisable to date the container upon receipt and opening, and to test for peroxides periodically.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling 3-Methoxypentane in a research setting.

Safe Handling Workflow Diagram

Caption: A typical workflow for the safe laboratory handling of 3-Methoxypentane.

Emergency Procedures

5.1. First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

5.3. Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Use non-sparking tools for cleanup.

Toxicological Information

Limited toxicological data is available for 3-Methoxypentane. The primary routes of exposure are inhalation, skin contact, and ingestion.

-

Inhalation: May cause respiratory tract irritation, drowsiness, and dizziness.[4]

-

Skin Contact: Causes skin irritation.[4] Repeated exposure may lead to dryness and cracking of the skin.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed. Aspiration into the lungs may cause chemical pneumonitis, which can be fatal.

Due to the lack of specific data on the metabolic pathways of 3-Methoxypentane, it is prudent to handle it with the assumption that it may undergo metabolic processes similar to other ethers, which can involve enzymatic oxidation.

Disposal Considerations

Dispose of 3-Methoxypentane and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Waste should be handled by a licensed professional waste disposal service.

This guide is intended to provide comprehensive safety and handling information for 3-Methoxypentane. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Always prioritize safety and handle all chemicals with the appropriate level of caution.

References

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. ehs.umich.edu [ehs.umich.edu]

- 3. echemi.com [echemi.com]

- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 5. Page loading... [guidechem.com]

- 6. 3-Methoxypentane | C6H14O | CID 37545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-methoxypentane_åå·¥ç¾ç§ [chembk.com]

An In-depth Technical Guide to the Potential Research Applications of 3-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypentane (CAS No: 36839-67-5), also known as ethyl sec-amyl ether, is an aliphatic ether with the chemical formula C6H14O.[1] This colorless liquid possesses a characteristic light ether-like aroma and exhibits solubility in a range of organic solvents while being insoluble in water. Its chemical stability and moderate volatility make it a compound of interest for various applications in research and industry.[2] This technical guide provides a comprehensive overview of 3-Methoxypentane, including its physicochemical properties, synthesis, potential research applications, and metabolic considerations.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxypentane is presented in the table below. This data is essential for its handling, application in experimental setups, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C6H14O | [1] |

| Molecular Weight | 102.17 g/mol | [1] |

| CAS Number | 36839-67-5 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Light ether aroma | [2] |

| Boiling Point | 91.54 °C (estimate) | |

| Melting Point | -105.78 °C (estimate) | |

| Density | 0.749 g/cm³ (estimate) | |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

| Vapor Pressure | Data not readily available | |

| Refractive Index | 1.379 (estimate) | |

| Flash Point | Data not readily available |

Synthesis of 3-Methoxypentane

The most common and effective method for the synthesis of 3-Methoxypentane is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4]

Experimental Protocol: Williamson Ether Synthesis of 3-Methoxypentane

This protocol outlines the laboratory-scale synthesis of 3-Methoxypentane from 3-pentanol (B84944) and a methylating agent.

Materials:

-

3-pentanol

-

Sodium hydride (NaH) or other strong base

-

Methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Alkoxide Formation:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), place a magnetic stir bar and sodium hydride (1.1 equivalents) in a round-bottom flask containing anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3-pentanol (1 equivalent) dropwise to the stirred suspension using a dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 3-pentoxide.

-

-

Ether Formation:

-

Cool the alkoxide solution back to 0 °C.

-

Slowly add methyl iodide (1 equivalent) dropwise to the reaction mixture.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure 3-Methoxypentane.

-

Potential Research Applications

Green Solvent in Organic Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents. 3-Methoxypentane exhibits several characteristics that make it a promising "green" alternative to conventional ether solvents like diethyl ether and THF. Its higher boiling point reduces volatility and fugitive emissions, while its immiscibility with water facilitates easier product separation and solvent recycling.

Potential applications as a green solvent include:

-

Grignard Reactions: Ether solvents are essential for the formation and reaction of Grignard reagents.[5][6] 3-Methoxypentane can serve as a higher-boiling alternative, potentially allowing for reactions to be conducted at elevated temperatures, thereby increasing reaction rates.[6]

-

Crystallization: The selection of an appropriate solvent is crucial for the purification of solid compounds by recrystallization.[7][8][9][10][11] The solubility profile of 3-Methoxypentane may be advantageous for the crystallization of a range of organic compounds.

Intermediate in Fine Chemical and Pharmaceutical Synthesis

3-Methoxypentane's structure makes it a potential intermediate in the synthesis of more complex molecules. Its ether linkage is generally stable under many reaction conditions, allowing for modifications to other parts of the molecule. While specific examples of its use in the synthesis of commercial drugs are not widely documented, its potential lies in the introduction of a methoxy-pentyl moiety into a target molecule.

Hypothetical applications include:

-

Flavor and Fragrance Industry: The pleasant, fruity odor associated with some ethers suggests a potential application for 3-Methoxypentane or its derivatives in the formulation of fragrances and flavors.[12][13][14][15][16]

-

Pharmaceutical Scaffolds: The alkyl ether motif is present in some biologically active molecules. 3-Methoxypentane could serve as a building block for the synthesis of novel pharmaceutical candidates.

Biological Interactions and Metabolism

While there is no specific research on the biological signaling pathways of 3-Methoxypentane, the metabolism of structurally similar gasoline ethers, such as tert-amyl methyl ether (TAME), has been studied.[2][17] This information can provide insights into the potential metabolic fate of 3-Methoxypentane in biological systems.

The primary route of metabolism for many xenobiotics, including ethers, is through the cytochrome P450 (CYP) enzyme system in the liver.[2][17][18][19] Studies on gasoline ethers have identified CYP2A6 as a major enzyme responsible for their metabolism.[2][17] The metabolic process typically involves oxidation of the alkyl chain.

Potential Metabolic Pathway of 3-Methoxypentane:

The metabolism of 3-Methoxypentane is likely to proceed via hydroxylation at one of the carbon atoms of the pentyl group, followed by further oxidation or conjugation for excretion.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy (B1213986) group protons as a singlet around 3.3 ppm. The protons on the carbon atom attached to the oxygen (C3) would appear as a multiplet further downfield. The ethyl and methyl protons of the pentyl group would appear as multiplets and triplets in the upfield region (around 0.9-1.6 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon of the methoxy group would appear around 50-60 ppm, while the carbon atom at the C3 position of the pentane (B18724) chain, being attached to the oxygen, would be deshielded and appear further downfield (around 70-80 ppm).[25] The other aliphatic carbons would appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Methoxypentane is expected to be dominated by a strong C-O stretching absorption band in the region of 1150-1085 cm⁻¹. Other characteristic bands would include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹.[20][21][22][23][24]

Safety and Handling

Detailed safety data sheets (SDS) for 3-Methoxypentane should be consulted before handling. As with most ethers, it is expected to be flammable and may form explosive peroxides upon prolonged exposure to air and light. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

3-Methoxypentane is a versatile aliphatic ether with promising potential in several areas of chemical research. Its properties as a potential green solvent in organic synthesis, particularly in Grignard reactions and crystallizations, warrant further investigation. While its application as an intermediate in the pharmaceutical and fragrance industries is currently underexplored in publicly available literature, its structure suggests it could be a valuable building block. Understanding its potential metabolic pathways, guided by data from similar compounds, is crucial for any future applications in drug development. Further research to fully characterize its reactivity, spectroscopic properties, and biological interactions will undoubtedly unlock new and valuable applications for this compound.

References

- 1. 3-Methoxypentane | C6H14O | CID 37545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. adichemistry.com [adichemistry.com]

- 6. d-nb.info [d-nb.info]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. mt.com [mt.com]

- 12. researchgate.net [researchgate.net]

- 13. EP1609846B1 - Use of 3-(Methoxymethyl)-2-pentylcyclopenta derivatives in perfume compositions - Google Patents [patents.google.com]

- 14. ajol.info [ajol.info]

- 15. Synthesis of odorants in flow and their applications in perfumery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Metabolism of methyl tert-butyl ether and other gasoline ethers by human liver microsomes and heterologously expressed human cytochromes P450: identification of CYP2A6 as a major catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. fiveable.me [fiveable.me]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 25. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 3-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-methoxypentane via the Williamson ether synthesis. This method offers a reliable and efficient route to this secondary ether, a potentially valuable building block in medicinal chemistry and drug development. The protocol is based on the reaction of a sodium alkoxide with a methyl halide, a classic SN2 reaction. Included are comprehensive experimental procedures, tables of quantitative data, and a visual representation of the experimental workflow.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[2][3] For the synthesis of 3-methoxypentane, a secondary ether, the preferred pathway involves the reaction of the sodium salt of 3-pentanol (B84944) (sodium 3-pentoxide) with a methyl halide, such as methyl iodide. This approach is favored to minimize the competing E2 elimination reaction that would be prevalent if sodium methoxide (B1231860) were reacted with a secondary alkyl halide like 3-bromopentane.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Pentanol | 88.15 | 115-116 | 0.815 |

| Sodium Hydride (60% in oil) | 24.00 (NaH) | - | 0.92 (dispersion) |

| Methyl Iodide | 141.94 | 42.4 | 2.28 |

| 3-Methoxypentane | 102.17 | 91.54 (est.) | 0.749 (est.) |

| Tetrahydrofuran (B95107) (THF) | 72.11 | 66 | 0.889 |

Table 2: Spectroscopic Data for 3-Methoxypentane

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃) | Estimated: ~3.3 ppm (s, 3H, -OCH₃), ~3.2 ppm (quintet, 1H, -CH(O)-), ~1.5 ppm (m, 4H, -CH₂-), ~0.9 ppm (t, 6H, -CH₃) |

| ¹³C NMR | Data available.[5] |

| IR Spectroscopy | C-O stretching vibration expected around 1075-1150 cm⁻¹. Data available.[5] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 102. Data available.[5] |

Experimental Protocol

Materials and Equipment

-

Round-bottom flask (250 mL, two-necked)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Septum

-

Nitrogen or Argon gas inlet

-

Syringes

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

-

Standard laboratory glassware

-

3-Pentanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure

Step 1: Formation of the Alkoxide

-

Set up a 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

-

Purge the apparatus with inert gas.

-

Add sodium hydride (60% dispersion in mineral oil, e.g., 2.4 g, 0.06 mol) to the flask.

-

Wash the sodium hydride with pentane (3 x 15 mL) to remove the mineral oil. Carefully decant the pentane washings using a syringe.

-

Suspend the oil-free sodium hydride in anhydrous THF (75 mL).

-

While stirring, slowly add 3-pentanol (e.g., 4.41 g, 5.4 mL, 0.05 mol) to the suspension via syringe.

-

Heat the mixture to reflux and maintain for approximately 4-6 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 3-pentoxide.

Step 2: Williamson Ether Synthesis

-

Cool the reaction mixture to room temperature.

-

Slowly add methyl iodide (e.g., 7.8 g, 3.4 mL, 0.055 mol) to the stirred suspension via syringe.

-

Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-